

# The Chemistry of Alexa Fluor 555 Succinimidyl Ester: A Technical Guide

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## Compound of Interest

Compound Name: Alexa Fluor 555

Cat. No.: B1242918

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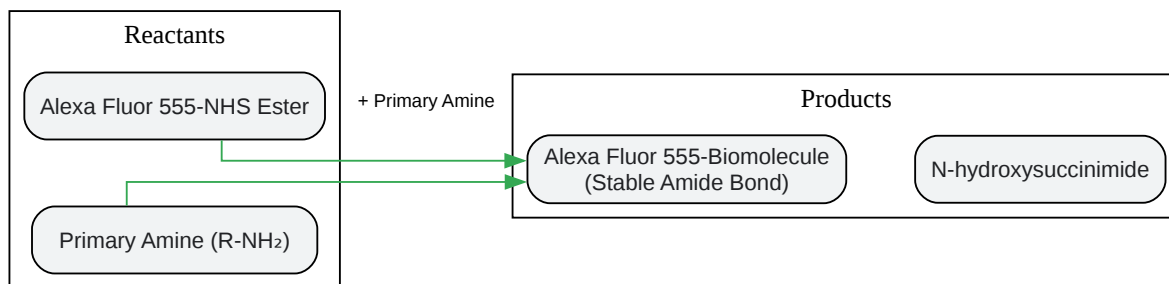
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemistry, labeling protocols, and spectral properties of **Alexa Fluor 555** succinimidyl ester. Designed for researchers, scientists, and professionals in drug development, this document offers detailed information to effectively utilize this bright and photostable orange-fluorescent dye in a variety of applications, including fluorescence microscopy, flow cytometry, and immunohistochemistry.

## Core Chemistry and Reaction Mechanism

**Alexa Fluor 555** is a member of the Alexa Fluor family of fluorescent dyes. Its chemical structure is based on a cyanine core, which is responsible for its high fluorescence quantum yield and photostability.<sup>[1]</sup> The succinimidyl ester (or N-hydroxysuccinimidyl ester, NHS ester) is the most popular amine-reactive functional group used to conjugate the **Alexa Fluor 555** dye to biomolecules.<sup>[2][3][4][5]</sup>

The fundamental reaction involves the covalent linkage of the **Alexa Fluor 555** NHS ester to primary amines (R-NH<sub>2</sub>) present on proteins, amine-modified oligonucleotides, and other molecules.<sup>[2][5]</sup> This reaction proceeds via nucleophilic acyl substitution, where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is highly efficient and selective for primary amines under appropriate pH conditions.



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**Figure 1:** Reaction of **Alexa Fluor 555** NHS Ester with a Primary Amine.

## Spectral Properties

**Alexa Fluor 555** is characterized by its strong absorption of light in the yellow-orange region of the spectrum and its bright orange fluorescence emission.[6] Its fluorescence is notably bright and more photostable than other spectrally similar dyes like Cy3 and tetramethylrhodamine (TRITC).[3][7] The spectral properties of **Alexa Fluor 555** are also remarkably stable over a wide pH range (pH 4 to 10), making it suitable for a variety of biological applications.[2][5][6]

Property	Value	Reference
Excitation Maximum (Ex)	~555 nm	[8]
Emission Maximum (Em)	~565 nm	[8][9]
Molar Extinction Coefficient	~155,000 cm <sup>-1</sup> M <sup>-1</sup>	[2][4][5]
Molecular Weight	~1250 g/mol	[2][4][5]

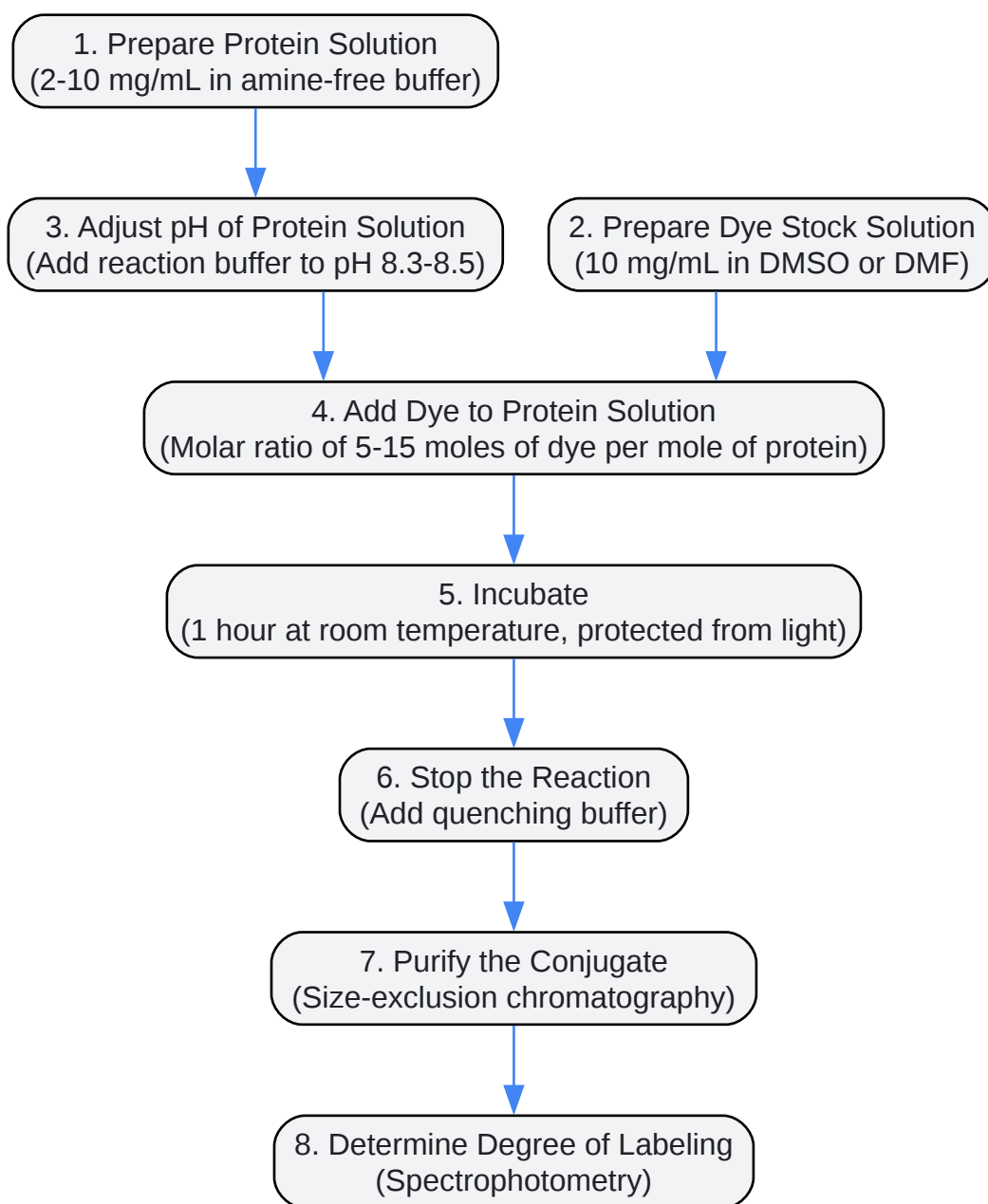
## Experimental Protocols

The following section provides a detailed methodology for labeling proteins, with a specific focus on Immunoglobulin G (IgG) antibodies, using **Alexa Fluor 555** succinimidyl ester.

## Required Materials

- **Alexa Fluor 555** succinimidyl ester
- Protein or antibody to be labeled (in an amine-free buffer)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[2][10]
- Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (or other amine-containing buffer like Tris)
- Purification column (e.g., Sephadex G-25)[11]
- High-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)[2]

## Experimental Workflow



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**Figure 2:** General workflow for labeling proteins with **Alexa Fluor 555 NHS Ester**.

## Detailed Protocol

- Protein Preparation:
  - Ensure the protein is in a buffer free of primary amines (e.g., Tris, glycine) and ammonium ions, as these will compete with the labeling reaction.[9] If necessary, dialyze the protein against a suitable buffer such as 0.1 M sodium bicarbonate, pH 8.3.

- The concentration of the protein should ideally be at least 2 mg/mL for optimal results.[2]
- Dye Preparation:
  - Immediately before use, dissolve the **Alexa Fluor 555** succinimidyl ester in high-quality anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2]
- Labeling Reaction:
  - Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[2][10] This is the optimal pH range for the reaction between the NHS ester and primary amines.[10][12]
  - Add the calculated amount of the dissolved dye to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for each specific protein, but a starting point of 10-20 moles of dye per mole of protein is recommended for antibodies.
  - Incubate the reaction for 1 hour at room temperature, protected from light.[2]
- Purification:
  - After incubation, the unreacted dye and byproducts must be removed from the labeled protein. This is typically achieved using a size-exclusion chromatography column, such as Sephadex G-25.[11]
- Storage of the Conjugate:
  - Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Adding a carrier protein like bovine serum albumin (BSA) to a final concentration of 1-10 mg/mL can help stabilize the conjugate, especially at low concentrations.[9]

## Conclusion

**Alexa Fluor 555** succinimidyl ester is a versatile and robust tool for fluorescently labeling a wide range of biomolecules. Its superior brightness, photostability, and pH insensitivity make it an excellent choice for demanding imaging and detection applications. By understanding the

core chemistry and following optimized labeling protocols, researchers can generate high-quality conjugates for reliable and sensitive experimental results.

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